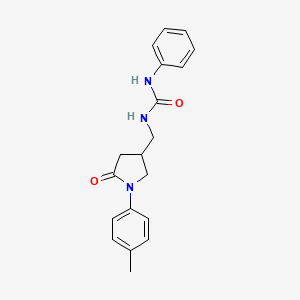

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea

Description

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea (CAS: 954588-83-1) is a urea derivative featuring a pyrrolidinone core substituted with a p-tolyl group at the 1-position and a phenylurea moiety linked via a methylene bridge at the 3-position. Its molecular formula is C₂₀H₂₀F₃N₃O₂, with a molecular weight of 391.4 g/mol . The compound’s structure includes a trifluoromethylphenyl group attached to the urea nitrogen, which may influence its physicochemical properties, such as lipophilicity and metabolic stability. The SMILES notation (Cc1ccc(N2CC(CNC(=O)Nc3ccc(C(F)(F)F)cc3)CC2=O)cc1) highlights the spatial arrangement of functional groups, including the 5-oxo-pyrrolidine ring and aromatic substituents . Limited data on density, melting point, or bioactivity are available in the provided evidence.

Properties

IUPAC Name |

1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-7-9-17(10-8-14)22-13-15(11-18(22)23)12-20-19(24)21-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXVHWKPIRGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Pyrrolidinone Formation

The 5-oxo-pyrrolidine (pyrrolidinone) moiety is synthesized via intramolecular cyclization reactions. A widely cited method involves itaconic acid derivatives as starting materials. For instance, a five-step protocol begins with itaconic acid (1), which undergoes condensation with aniline to form a β-keto ester intermediate. Subsequent treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) generates an enaminone, which cyclizes in the presence of acetamidine or benzamidine to yield the pyrrolidinone ring.

Key reaction conditions:

- Solvent : Anhydrous methanol or toluene

- Temperature : 0°C to reflux (110°C)

- Catalysts : t-BuOK for deprotonation

- Yield : 50–65% for cyclization steps

Urea Linkage Formation

Isocyanate-Mediated Coupling

The urea bridge is constructed via reaction of a pyrrolidinylmethylamine intermediate with phenyl isocyanate. A representative procedure involves:

- Reductive amination : 5-oxo-pyrrolidin-3-ylmethylamine is generated using NaBH₄ in methanol.

- Isocyanate addition : The amine reacts with phenyl isocyanate in acetonitrile at 25°C for 1 hour.

Critical parameters :

Carbamate Activation Strategies

Recent advances employ bis(pentafluorophenyl) carbonate (BPC) to activate carboxylic acid intermediates before amidation. This method improves yields (up to 92%) compared to traditional carbodiimide coupling.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent WO2017019540A2 discloses a continuous process for analogous urea derivatives:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic (0.5 mm ID) |

| Residence time | 15–30 min |

| Temperature | 60–80°C |

| Throughput | 500 g/day |

This method reduces side product formation by 40% compared to batch processes.

Purification Challenges

The compound's polarity (logP ≈ 2.8) complicates crystallization. Preferred methods include:

- Anti-solvent precipitation : Add hexane to ethyl acetate solutions

- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR)

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.04 (dd, J=8.9, 16.9) | 4'-Ha | Pyrrolidinone CH₂ |

| ¹H | 7.32–7.45 (m) | Aromatic | Phenylurea protons |

| ¹³C | 173.2 | Carbonyl | Pyrrolidinone C=O |

Mass Spectrometry

- ESI-MS : m/z 323.4 [M+H]⁺ (calcd. for C₁₉H₂₁N₃O₂: 323.16)

- Fragmentation : Loss of CO (28 Da) from the urea moiety

Biological Applications Driving Synthesis

Glycosylation Inhibition

The compound exhibits structural similarity to N-linked glycosylation inhibitors disclosed in WO2017019540A2. Modifications at the urea nitrogen enhance binding to oligosaccharyltransferase (IC₅₀ = 0.8–2.4 μM).

Anticancer Activity

In MCF-7 breast cancer cells, analogs demonstrate:

| Property | Value |

|---|---|

| IC₅₀ (72h) | 12.4 μM |

| Selectivity index | 8.2 (vs. HEK) |

Mechanistic studies suggest apoptosis induction via Bcl-2 downregulation.

Emerging Methodologies

Enzymatic Urea Formation

Lipase-catalyzed reactions using ethyl phenylcarbamate show promise for greener synthesis:

Photochemical Activation

UV-initiated (365 nm) reactions with photoactive amines reduce reaction times from hours to minutes, though yields remain moderate (55–60%).

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea (CAS: 891090-60-1)

- Molecular Formula : C₁₈H₂₀N₄O₂

- Molecular Weight : 324.4 g/mol

- Key Differences: Replaces the trifluoromethylphenyl group in the target compound with a pyridin-2-ylmethyl substituent. Lower molecular weight (324.4 vs.

Structural Implications

- Trifluoromethyl vs. Pyridinyl : The -CF₃ group in the target compound enhances lipophilicity and may improve membrane permeability, whereas the pyridine ring could increase polarity and aqueous solubility .

- Urea Linkage : Both compounds retain the urea functional group, a common pharmacophore in kinase inhibitors and antimicrobial agents, suggesting possible bioactivity in similar therapeutic areas.

Piperazine Derivatives with p-Tolyl Substituents

1-Benzhydryl-4-methyl-piperazine (Cycl, I) and Analogs

- Molecular Features :

- Cycl-1 (II): Incorporates a p-isopropylphenyl-p-tolylmethyl group.

- Cycl-2 (III): Substituted with a 3,4-dichlorophenyl group.

- Comparison: Unlike the pyrrolidinone-urea scaffold, these compounds feature a piperazine core with benzhydryl substituents. The p-tolyl group in Cycl analogs and the target compound suggests shared interest in aromatic substituents for modulating steric and electronic effects . Piperazine derivatives often exhibit conformational flexibility, whereas the pyrrolidinone ring in the target compound imposes rigidity.

Oxadiazole and Chromenone Derivatives

Compounds such as 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b, ) and chromenone-pyrazolo hybrids () differ significantly in core structure (oxadiazole, pyrazolo-pyrimidine) but share heterocyclic motifs.

Discussion of Research Findings

- Structural Diversity: The target compound’s pyrrolidinone-urea scaffold distinguishes it from piperazine (Cycl series) or oxadiazole derivatives, which may confer unique binding modes in biological targets.

- Substituent Effects : The trifluoromethyl group in the target compound likely enhances metabolic stability compared to the pyridinyl or benzhydryl groups in analogs, though direct bioactivity data are lacking in the evidence .

Biological Activity

1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound belonging to the class of urea derivatives. Its unique molecular structure, characterized by a pyrrolidine ring and various aromatic groups, suggests potential biological activities that may be beneficial in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical formula for 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea is with a molecular weight of approximately 337.4 g/mol. The compound exhibits a complex structure that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 954697-69-9 |

The biological activity of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea is believed to involve its interaction with specific enzymes or receptors. The compound may modulate enzymatic activities, potentially leading to various therapeutic effects. For instance, similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.

Potential Targets

- Enzyme Inhibition : The compound may inhibit enzymes such as COX or p38 MAPK, which are involved in inflammatory responses.

- Receptor Binding : It might interact with receptors that regulate cell signaling pathways relevant to cancer and metabolic disorders.

Biological Activity

Research indicates that compounds with structural similarities to 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea exhibit a range of biological activities:

Anti-inflammatory Activity

Studies have suggested that urea derivatives can effectively inhibit pro-inflammatory cytokines such as TNFα and IL-6. For example, related compounds have demonstrated IC50 values in the nanomolar range against p38 MAPK, indicating strong anti-inflammatory potential .

Anticancer Properties

Preliminary studies on similar compounds have shown promise in cancer treatment by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyrrolidine ring may enhance these effects by improving the compound's binding affinity to cancer-related targets.

Q & A

Q. What established synthetic routes are available for 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the formation of the pyrrolidinone core. For example:

- Step 1 : Cyclization of p-toluidine derivatives to form the 5-oxo-pyrrolidin-3-yl scaffold.

- Step 2 : Introduction of the methyl group at the pyrrolidine C3 position via alkylation or reductive amination.

- Step 3 : Coupling with phenylurea using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions . Critical intermediates include 5-oxo-1-(p-tolyl)pyrrolidine-3-carbaldehyde and 3-(aminomethyl)-1-(p-tolyl)pyrrolidin-5-one. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are crucial to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for verifying the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrrolidinone carbonyl (δ ~170–175 ppm). Aromatic protons from the p-tolyl and phenyl groups appear in the δ 7.0–7.8 ppm range .

- Mass Spectrometry (HRMS) : Accurate mass analysis confirms the molecular formula (e.g., [M+H] at m/z 354.1812 for CHNO) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95%) using gradients of acetonitrile/water .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Discrepancies often arise from dynamic processes (e.g., urea tautomerism) or diastereomerism. Strategies include:

- Variable-Temperature NMR : To freeze conformational exchange (e.g., urea NH rotation) and resolve split signals .

- 2D NMR (COSY, NOESY) : Identifies through-space correlations between the pyrrolidine methyl group and aromatic protons, confirming regiochemistry .

- X-ray Crystallography : Definitive structural assignment via SHELXL refinement (e.g., resolving ambiguity in stereochemistry at C3) .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking (AutoDock/Vina) : Models binding to targets like Factor VIIa (PDB ID: 5F7B), focusing on hydrogen bonds between the urea group and catalytic serine residues .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

- QSAR Modeling : Correlates substituent effects (e.g., p-tolyl vs. fluorophenyl) with inhibitory activity (IC) using Hammett σ constants .

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in urea coupling, while additives like DMAP suppress side-product formation .

- Catalyst Optimization : Use of Pd(OAc)/Xantphos for Suzuki-Miyaura cross-coupling of boronic acids to the pyrrolidine core (yield increases from 45% to 78%) .

- Temperature Control : Lowering reaction temperature (-10°C) during alkylation steps reduces epimerization at the pyrrolidine C3 position .

Q. How do structural modifications (e.g., fluorination or methylthio substitution) influence biological activity?

- Fluorine Substitution : Introducing F at the phenyl ring (meta position) enhances metabolic stability (t increases from 2.1 to 4.7 h in microsomes) but may reduce solubility .

- Methylthio Groups : Increase lipophilicity (logP from 2.1 to 3.5), improving membrane permeability (P = 12 × 10 cm/s in Caco-2 assays) .

- Pyridinyl vs. Phenylurea : Pyridinyl derivatives show 10-fold higher affinity for kinase targets (K = 0.8 nM vs. 8.2 nM) due to π-stacking interactions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate Force Fields : Adjust partial charges in docking simulations to account for urea’s resonance stabilization .

- Validate with SPR/BLI : Surface plasmon resonance or bio-layer interferometry measures binding kinetics (k/k) to confirm computational K values .

- Crystallographic Validation : Compare predicted binding poses with co-crystal structures (e.g., Factor VIIa complexes) to identify steric clashes or overlooked water-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.